N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide
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Overview
Description
N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide is a compound known for its potential therapeutic applications, particularly in the treatment of cystic fibrosis.
Preparation Methods
The synthesis of N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide involves multiple stepsThe reaction conditions often involve the use of high-throughput screening in NIH-3T3 cells expressing the F508del-CFTR mutation . Industrial production methods are optimized to ensure high yield and purity, often involving extensive medicinal chemistry and iterative structure-activity relationship (SAR) studies .
Chemical Reactions Analysis
N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant scientific research applications, particularly in the field of medicine. It is used as a CFTR potentiator to treat cystic fibrosis patients with specific genetic mutations. The compound has shown efficacy in improving lung function and reducing the frequency of pulmonary exacerbations in cystic fibrosis patients . Additionally, it has applications in studying the molecular mechanisms of CFTR protein function and its role in ion transport across cell membranes .
Mechanism of Action
The mechanism of action of N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide involves potentiating the CFTR protein. It enhances the gating activity of the CFTR protein, allowing for increased chloride ion transport across cell membranes. This action helps to alleviate the symptoms of cystic fibrosis by improving the hydration and clearance of mucus in the airways .
Comparison with Similar Compounds
N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide is unique in its ability to potentiate CFTR protein function. Similar compounds include lumacaftor, tezacaftor, and elexacaftor, which are also used in combination therapies for cystic fibrosis. These compounds act as CFTR correctors, improving the folding and trafficking of the CFTR protein to the cell surface . The combination of these correctors with ivacaftor has shown to be highly effective in treating cystic fibrosis .
Properties
IUPAC Name |
N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h11-12,14-15,18,25,27H,7-10,13H2,1-6H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCGBCJGTQQUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2CNC3CCCCC3C2=O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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